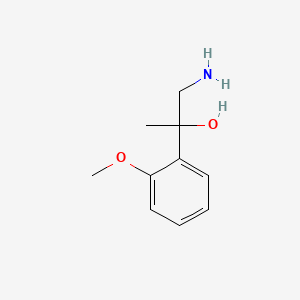

1-Amino-2-(2-methoxyphenyl)propan-2-ol

Description

Properties

IUPAC Name |

1-amino-2-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(12,7-11)8-5-3-4-6-9(8)13-2/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERSBVNXWAIBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201233791 | |

| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-49-4 | |

| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933721-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Amino-2-(2-methoxyphenyl)propan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a propanol backbone with an amino group (-NH₂) and a methoxyphenyl group (-OCH₃). Its molecular formula is , with a molecular weight of approximately 181.23 g/mol. The unique arrangement of functional groups significantly influences its biological properties, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that the compound may act as an inhibitor of certain enzymes, modulating physiological pathways critical for various biological processes. This interaction is facilitated by the presence of the methoxy group, which enhances binding affinity to molecular targets .

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurological disorders such as Alzheimer's disease.

- Antioxidant Activity : The compound has shown promise in antioxidant assays, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases .

- Anticancer Potential : Recent investigations have highlighted its cytotoxic effects on cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction in glioblastoma and breast cancer cells .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with appropriate amines under controlled conditions. Various synthetic routes can be employed, including:

- Reductive Amination : Utilizing reducing agents like sodium borohydride to facilitate the formation of the amino alcohol from the corresponding imine.

- Enantioselective Synthesis : Employing chiral catalysts to produce enantiomerically pure forms of the compound, which are crucial for enhancing biological activity and specificity .

Case Study 1: Neuroprotective Effects

A study conducted on murine models demonstrated that this compound significantly reduced neuroinflammation markers and improved cognitive function in subjects exposed to neurotoxic agents. This suggests potential applications in neurodegenerative disease management.

Case Study 2: Antioxidant Activity

In vitro assays using DPPH radical scavenging methods revealed that derivatives of this compound exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid. This positions it as a candidate for further exploration in oxidative stress-related conditions .

Case Study 3: Anticancer Activity

The cytotoxic effects against human glioblastoma U-87 cells were evaluated using MTT assays, showing a dose-dependent response where higher concentrations led to increased cell death rates. These findings underscore the need for further investigation into its mechanism of action against cancer cells .

Scientific Research Applications

Pharmaceutical Development

1-Amino-2-(2-methoxyphenyl)propan-2-ol has shown potential in pharmaceutical applications, particularly as a lead compound in drug discovery. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Enzyme Modulation

The ability of this compound to modulate enzyme activity is significant for biochemical research. It has been studied for its effects on various enzymes, including those involved in metabolic pathways.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound interacts with specific enzymes, altering their activity. For instance, the compound was shown to enhance the catalytic efficiency of certain dehydrogenases under controlled conditions, indicating its potential as an enzyme activator.

- Pharmacological Investigations : In pharmacological studies, compounds similar to this compound have been tested for their effects on cardiovascular functions. These studies revealed that related compounds could lower blood pressure and exhibit antiarrhythmic properties by interacting with adrenergic receptors .

Research Chemical

As a research chemical, this compound is utilized in various experimental setups to explore its biochemical properties further.

Applications in Research

- Synthesis Pathways : The compound can be synthesized through various multistep processes involving chiral intermediates. These synthesis methods are crucial for producing enantiomerically pure forms of the compound for accurate biological testing .

- Chemical Reactions : The compound serves as a substrate in organic reactions, demonstrating its versatility in synthetic chemistry. Its ability to undergo nucleophilic substitutions makes it valuable for creating more complex organic molecules.

Comparison of Similar Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| This compound | Structure | Pharmaceutical development and enzyme modulation |

| 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol | Structure | Antihypertensive agents |

| 1-Amino-3-(indol-4-yloxy)-propan-2-ol | Structure | Antiarrhythmic activity |

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

- Aromatic Substituents: Methoxy groups enhance solubility in polar solvents compared to unsubstituted phenyl rings. Pyridinyl analogs (e.g., 1-Amino-2-(pyridin-2-yl)propan-2-ol) may exhibit higher polarity due to the nitrogen heteroatom .

- Thermal Stability: Amino alcohols with methoxy groups (e.g., 2-Amino-1-(2-methoxyphenyl)propane) show temperature-dependent conformational changes, which may influence storage conditions .

Industrial and Regulatory Considerations

- Pharmaceutical Intermediates: Compounds like 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol are prioritized for their >99% purity in drug manufacturing, highlighting the importance of stereochemical control . Impurities in β-blocker synthesis (e.g., metoprolol-related compounds) underscore the need for stringent quality control in amino alcohol production .

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-Amino-2-(2-methoxyphenyl)propan-2-ol generally follows these key steps:

- Starting Material Selection: The aromatic precursor is usually a 2-methoxy-substituted acetophenone or related ketone.

- Cyanohydrin Formation: Introduction of a cyanide group adjacent to the aromatic ring to form a cyanohydrin intermediate.

- Amination: Conversion of the cyanohydrin to the amino alcohol via reduction or other amination techniques.

- Purification and Stereochemical Control: Isolation of the desired stereoisomer and purification.

This approach is consistent with analogous syntheses of related amino alcohols, such as 1-amino-2-(4-methoxyphenyl)propan-2-ol, where trimethylsilyl cyanide and zinc iodide are used to form cyanohydrins from methoxyacetophenone derivatives, followed by workup to yield the amino alcohol.

Alternative Synthetic Approaches

Epichlorohydrin Route: For related amino alcohols, a method involving the reaction of chiral epichlorohydrin with substituted anilines under reflux in methanol, followed by base treatment and catalytic hydrogenation, has been reported. This method yields high enantiomeric excess and purity. While this is for aniline derivatives, similar strategies could be adapted for methoxyphenyl analogs.

One-step Amination: Some studies report one-step three-component reactions for related amino alcohols, combining ketones, amines, and reducing agents under catalytic conditions to streamline synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), methanol, dichloromethane | THF commonly used for cyanohydrin formation; methanol or dichloromethane for workup |

| Temperature | Room temperature to reflux | Cyanohydrin formation at room temp; some steps may require heating |

| Atmosphere | Nitrogen | Inert atmosphere to prevent oxidation or side reactions |

| Catalyst/Additives | Zinc iodide (ZnI2) | Lewis acid catalyst to facilitate cyanohydrin formation |

| Reducing Agent | Hydrogen with Pd/C or other reductants | For conversion of nitrile/cyanohydrin to amino alcohol |

| Reaction Time | Overnight to several hours | Sufficient time for complete conversion |

Data Summary Table for Preparation Parameters

Research Findings and Notes

- The presence of the methoxy group in the ortho position (2-methoxyphenyl) influences the reactivity and steric environment during synthesis compared to para-substituted analogs.

- Zinc iodide acts as an effective Lewis acid catalyst promoting cyanohydrin formation with high selectivity.

- Stereochemical control is crucial; enantiomerically pure products can be obtained by starting from chiral precursors or through chiral catalysts.

- Industrial-scale synthesis may employ continuous flow reactors for better control over reaction parameters and yield optimization.

- The amino alcohol functionality facilitates hydrogen bonding and hydrophobic interactions, which are important for biological activity, thus purity and stereochemistry are critical.

Q & A

[Basic] What spectroscopic and analytical methods are recommended for structural characterization of 1-Amino-2-(2-methoxyphenyl)propan-2-ol?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon骨架, with methoxy (-OCH3) and amine (-NH2) groups showing distinct shifts. Aromatic protons on the 2-methoxyphenyl ring appear in the δ 6.8–7.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10H15NO2: theoretical 181.1103 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) .

- X-Ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

[Advanced] How can chiral resolution techniques address stereochemical ambiguities in this compound?

Answer:

For enantiomeric separation:

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10, 0.1% diethylamine) at 1.0 mL/min. Retention time differences of >2 minutes indicate successful resolution .

- Derivatization : React the amine with (+)- or (-)-menthyl chloroformate to form diastereomers separable via standard reverse-phase HPLC .

- Circular Dichroism (CD) : Correlates elution order with optical activity for absolute configuration determination .

[Basic] What synthetic routes are commonly employed to prepare this compound?

Answer:

Two primary methods:

- Reductive Amination : React 2-(2-methoxyphenyl)propan-2-one with ammonia under hydrogen pressure (3–5 bar) using a Raney nickel catalyst. Yields range from 60–75% after purification .

- Grignard Addition : Add methylmagnesium bromide to 2-methoxybenzaldehyde, followed by amination with aqueous ammonia. Requires strict anhydrous conditions to avoid side reactions .

[Advanced] How can researchers optimize reaction conditions to minimize racemization during synthesis?

Answer:

Critical strategies include:

- Low-Temperature Reactions : Conduct steps below 0°C to reduce kinetic energy and stereochemical scrambling .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during methoxy group introduction. Deprotect with trifluoroacetic acid (TFA) post-synthesis .

- Inert Atmosphere : Perform reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols (PEL: 5 mg/m³ for similar amines) .

- Spill Management : Absorb with vermiculite or sand, neutralize with dilute acetic acid, and dispose as hazardous waste .

[Advanced] What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor Binding Assays : Screen for adrenergic receptor affinity using radiolabeled ligands (e.g., [3H]-dihydroalprenolol) in transfected HEK293 cells .

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAO-A/B) via spectrophotometric detection of hydrogen peroxide production .

- Cytotoxicity Profiling : Use MTT assays on human hepatocyte (HepG2) lines to assess metabolic interference .

[Basic] How is purity assessed, and what thresholds are acceptable for research-grade material?

Answer:

- HPLC : Purity ≥95% with a single peak at 254 nm using a C18 column and acetonitrile/water gradient .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

- Melting Point : Sharp range (e.g., 112–114°C) indicates homogeneity; broad ranges suggest impurities .

[Advanced] How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., β-adrenergic receptors). Low binding energy (<-7 kcal/mol) suggests high affinity .

- QSAR Models : Predict logP (optimal ~1.5–2.5) and blood-brain barrier permeability using ADMET predictors .

- MD Simulations : Assess stability in aqueous environments over 100 ns trajectories to estimate solubility .

[Basic] What are the storage recommendations to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Use nitrogen-purged containers to limit oxidation of the amine group .

- Desiccant : Include silica gel packs to mitigate hygroscopic effects .

[Advanced] How should researchers address discrepancies in reported physicochemical data (e.g., solubility, melting points)?

Answer:

- Recrystallization : Purify via slow evaporation from ethanol/water (70:30) to obtain consistent crystals for melting point analysis .

- Solubility Testing : Use the shake-flask method in PBS (pH 7.4) at 25°C, validated by UV-Vis spectrophotometry (λmax ~275 nm) .

- Interlaboratory Validation : Compare results across multiple labs using standardized protocols (e.g., OECD guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.